Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime
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Overview
Description
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carboxaldehyde group at the 3-position, a methyl group at the 2-position, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-benzo[b]thiophene with appropriate reagents to introduce the carboxaldehyde group at the 3-position. This can be followed by the conversion of the carboxaldehyde group to an oxime using hydroxylamine hydrochloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carboxaldehyde: Lacks the methyl and oxime groups, making it less versatile in certain reactions.
Benzo[b]thiophene-2-carboxaldehyde: Has the carboxaldehyde group at the 2-position, leading to different reactivity and applications.
3-Thiophenecarboxaldehyde: Contains a thiophene ring with a carboxaldehyde group but lacks the benzene ring, resulting in different chemical properties.
Uniqueness
The combination of these functional groups allows for a wider range of chemical transformations and biological interactions compared to similar compounds.
Properties
IUPAC Name |
(NE)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVDDLKMWFZTJY-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2S1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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